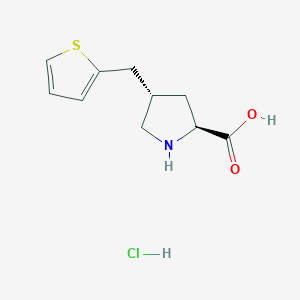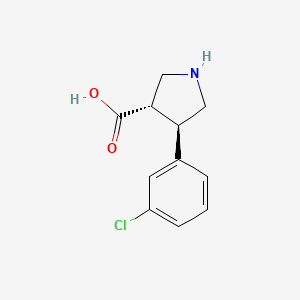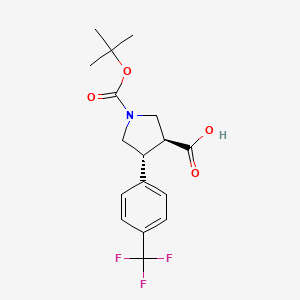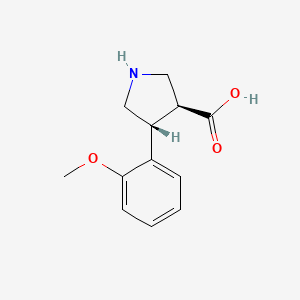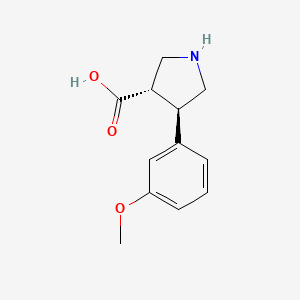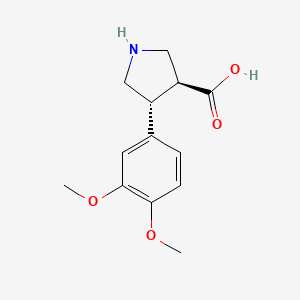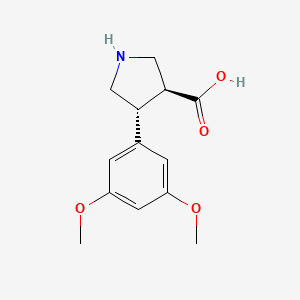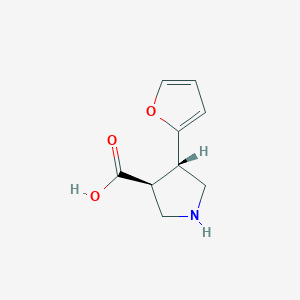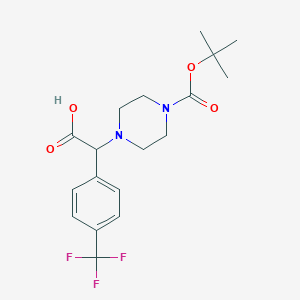![molecular formula C12H10F3NO6 B1303103 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate CAS No. 290825-52-4](/img/structure/B1303103.png)
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
説明
The compound "1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate" is a chemical entity that appears to be related to various research studies involving nitrophenyl compounds and their derivatives. These compounds are of interest due to their potential applications in synthesizing precursors for pharmaceuticals, such as tryptophan, and for their unique physical and chemical properties which make them suitable for various chemical reactions and analyses .
Synthesis Analysis
The synthesis of related compounds often involves selective transformations and reactions. For instance, 2-(2-Nitrophenyl)-1,3-propanediol was converted to 2-(2-nitrophenyl)propenal using a mixture of dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide in benzene. This intermediate could potentially be further modified to yield the compound of interest . Additionally, asymmetric allylic alkylation has been used to produce dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate, which suggests that similar strategies could be employed for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the absolute configuration of enantiomers of a similar compound was determined by ECD and VCD spectroscopies, and their behavior during chromatography was established . The X-ray crystal structure of a related β-diketone compound revealed a nearly planar heterocyclic ring, which could imply that the target compound might also exhibit interesting structural features .
Chemical Reactions Analysis
Compounds with nitrophenyl groups are reactive and can undergo a variety of chemical reactions. The nitro group can be involved in electrophilic aromatic substitution, and the presence of other functional groups can lead to reactions such as Michael addition or the Morita–Baylis–Hillman reaction. For example, a dimethylamino nitrophenyl propanediol derivative was used as a cocatalyst in the enantioselective Morita–Baylis–Hillman reaction, indicating the reactivity of the nitro group in such contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the hydrolytic stability of a related dioxaborinane compound suggests that the target compound might also exhibit stability under certain conditions . The protolytic and complexation properties of a trifluoromethylphenyl propanediamine derivative indicate that the target compound could have interesting acid-base behavior and metal ion binding capabilities . Furthermore, the reactivity of 2-nitro-1-propen-3-ol with halogens and nitroalkanes suggests that the target compound may also participate in similar reactions .
科学的研究の応用
Synthesis of Amino Acids and Indole Derivatives
Research has demonstrated the transformation of compounds structurally related to "1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate" into potent precursors for tryptophan and useful indole derivatives. This involves selective conversion and further transformation processes, highlighting its application in the synthesis of complex organic molecules (Tanaka, Yasuo, & Torii, 1989).
Catalytic Hydrogenation for Monomer Production
The compound's relevance extends to catalytic processes, where related structures are used in the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate to produce 1,3-propanediol, a vital monomer for polytrimethylene terephthalate. This showcases its potential in advancing sustainable chemical processes (Zheng, Zhu, Li, & Ji, 2017).
Formation of Nitrobenzene Dimers
Investigations into multicomponent crystals formed with nitrobenzene derivatives reveal the impact of chirality on crystal packing and the formation of nitrobenzene dimers. Such studies contribute to our understanding of molecular interactions and crystal engineering (Batisai, Venter, & Báthori, 2021).
Polymerization and Material Science
The Suzuki cross-coupling of functionalized aryl dibromides with compounds similar to "1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate" is pivotal in synthesizing substituted poly(phenylene)s. This process, optimized for nitro group-containing monomers, illustrates the compound's application in developing new polymeric materials with specific properties (Kowitz & Wegner, 1997).
Selective Phosphorylation
Selective phosphorylation of unprotected nucleosides using related compounds demonstrates its utility in nucleic acid chemistry, offering a method for synthesizing nucleoside phosphates, crucial intermediates in biological processes (Taguchi & Mushika, 1975).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .
特性
IUPAC Name |
dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQGFLNQDHQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377016 | |
| Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
CAS RN |
290825-52-4 | |
| Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

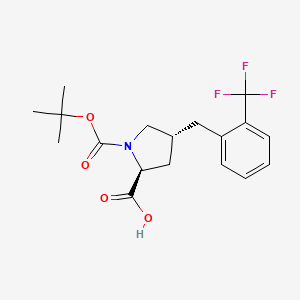
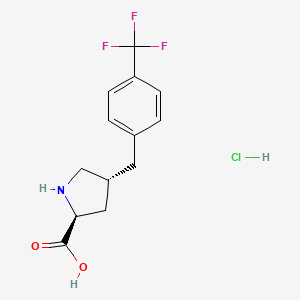

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
